1-(4-(Aminomethyl)phenyl)ethanone hydrochloride, also known by its CAS number 66522-66-5, is a chemical compound characterized by its molecular formula and a molecular weight of approximately 185.65 g/mol. The compound features a phenyl group substituted with an aminomethyl group, linked to an ethanone moiety, which contributes to its unique properties and reactivity. Its structure can be represented by the SMILES notation: NCc1ccc(cc1)C(=O)C.Cl
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1-(4-(Aminomethyl)phenyl)ethanone hydrochloride has been explored for its potential antibacterial and antifungal properties. Studies have shown some activity against certain strains of bacteria and fungi, but further research is needed to determine its efficacy and safety for therapeutic use. [Source: []]
This compound can serve as a valuable building block in organic synthesis due to its functional groups. The presence of an aminomethyl group and an acetyl group allows it to participate in various reactions to form more complex molecules. This makes it potentially useful for the synthesis of new pharmaceuticals, agrochemicals, and other functional materials. [Source: []]
Research indicates that 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride exhibits notable biological activities. It has been investigated for its potential as:
Several synthetic routes have been proposed for the preparation of 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride. Common methods include:
1-(4-(Aminomethyl)phenyl)ethanone hydrochloride finds applications in various fields:
Interaction studies involving 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride have been limited but suggest potential interactions with:
Several compounds share structural similarities with 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
2-Aminoacetophenone hydrochloride | 5468-37-1 | 0.87 | Contains an amino group; used in pharmaceuticals. |
2-Amino-1-(p-tolyl)ethan-1-one hydrochloride | 5467-70-9 | 0.87 | Methyl substitution on phenyl ring; potential applications in drug synthesis. |
1-(2-Aminophenyl)ethanone hydrochloride | 25384-14-9 | 0.80 | Different substitution pattern; studied for antibacterial properties. |
4-(Aminomethyl)benzamide hydrochloride | 20188-40-3 | 0.79 | Contains a benzamide structure; explored for anti-inflammatory effects. |
2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride | 37481-69-9 | 0.78 | Isoquinoline derivative; investigated for neuroprotective effects. |
Each of these compounds presents unique characteristics that differentiate them from 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride while also sharing some functional similarities that may influence their biological activities and applications in research and industry .